Isochroman-8-ol
CAS No.:
Cat. No.: VC18728528
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O2 |
|---|---|
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isochromen-8-ol |
| Standard InChI | InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2 |
| Standard InChI Key | GQFUKDAITCYBJN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC2=C1C=CC=C2O |
Introduction
Chemical Structure and Physicochemical Properties
Isochroman-8-ol (IUPAC name: 3,4-dihydro-1H-isochromen-8-ol) belongs to the isochroman family, featuring a bicyclic framework with a hydroxyl group at the 8-position. The compound’s structure confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 150.17 g/mol
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IUPAC Name: 3,4-dihydro-1H-isochromen-8-ol
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SMILES Notation: C1COCC2=C1C=CC=C2O
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Key Structural Features:
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A benzene ring fused to a tetrahydropyran (oxygen-containing) ring.
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Hydroxyl group at the 8-position, enabling hydrogen bonding and electrophilic substitution.
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Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 228.3 ± 9.0 °C (estimated) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| LogP (Partition Coefficient) | 1.82 (predicted) | |
| Solubility | Moderate in polar solvents |
The hydroxyl group enhances solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), while the aromatic system contributes to stability under ambient conditions .
Synthesis and Reaction Pathways
Oxa-Pictet–Spengler Reaction
The oxa-Pictet–Spengler reaction is the most widely employed method for synthesizing Isochroman-8-ol derivatives. This cyclization reaction involves aldehydes and alcohols, facilitated by acidic catalysts:
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Catalysts: Heteropolyacid ionic liquids (e.g., [HEMTH]H[PMoO]) enable high yields (up to 96%) under mild conditions .
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Solvents: Dimethyl carbonate (DMC) is preferred for its green chemistry profile .
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Mechanism: Aldehyde activation forms an oxonium intermediate, followed by nucleophilic attack by the alcohol and intramolecular cyclization .
Alternative Synthetic Routes
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Friedel-Crafts Alkylation:
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Reductive Cyclization:
Reaction Chemistry
Isochroman-8-ol undergoes characteristic reactions due to its hydroxyl and aromatic groups:
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Oxidation: Converts the hydroxyl group to a ketone or aldehyde using agents like KMnO .
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Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the benzene ring .
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Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications .
Biological Activities and Mechanisms
Antimicrobial Properties
Isochroman-8-ol derivatives exhibit broad-spectrum antimicrobial activity:
| Derivative | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Phenylisochroman-8-ol | Staphylococcus aureus | 12.8 | |
| 6-Methoxyisochroman-8-ol | Pseudomonas aeruginosa | 27.6 | |
| 8-Hydroxy-3,7-dimethyl | Candida albicans | 52.1 |
Mechanistically, these compounds disrupt microbial cell membranes and inhibit enzymes critical for cell wall synthesis .
Antitumor Activity
Isochroman-8-ol derivatives demonstrate cytotoxicity against cancer cell lines:
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Leukemia Cells: 3-Phenylisochroman-8-ol reduced KMT2A-MLLT3 leukemia cell viability by 80% at 10 µM .
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Breast Cancer: Derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Neuroprotective Effects
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ORL-1 Receptor Antagonism: Certain derivatives (e.g., 8-hydroxy-3,4-dihydro-1H-isochromen-1-one) bind to opioid receptor-like 1 (ORL-1) receptors, showing potential in pain management and neurodegenerative diseases .
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Oxidative Stress Mitigation: The hydroxyl group scavenges reactive oxygen species (ROS), protecting neuronal cells in models of Alzheimer’s disease .
Pharmaceutical and Industrial Applications
Drug Development
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Analgesics: ORL-1 antagonists derived from Isochroman-8-ol are in preclinical trials for chronic pain .
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Anticancer Agents: Structural analogs are being optimized for enhanced tumor selectivity and reduced toxicity .
Agrochemicals
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Herbicides: 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman exhibits herbicidal activity by inhibiting plant acetyl-CoA carboxylase .
Material Science
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